tert-Butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate
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Overview
Description
- It has a molecular weight of 320.9 g/mol and the InChI code: 1S/C16H32N2O2.ClH .
- The compound is a white powder and is stable at room temperature .
tert-Butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate: is a chemical compound with the following IUPAC name: tert-butyl (3-((3,4-dimethylcyclohexyl)amino)propyl)carbamate hydrochloride .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves the reaction of tert-butyl isocyanate with 3-aminopropylamine .
Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or acetonitrile) under mild conditions .
Industrial Production: While specific industrial production methods are not widely documented, the compound is commercially available .
Chemical Reactions Analysis
Common Reagents and Conditions: Reagents like amines, isocyanates, and acid chlorides are used in its synthesis .
Major Products: The major product is the hydrochloride salt of the compound .
Scientific Research Applications
Chemistry: tert-Butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate serves as a building block in organic synthesis .
Biology and Medicine: Its applications in these fields are not extensively documented, but it may have potential as a pharmacophore or ligand .
Industry: The compound’s industrial applications remain to be explored .
Mechanism of Action
- Detailed information on its mechanism of action is scarce. it likely interacts with specific molecular targets or pathways due to its structural features .
Comparison with Similar Compounds
- Unfortunately, there are limited similar compounds directly comparable to tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate. Its uniqueness lies in its specific combination of functional groups .
Biological Activity
tert-Butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate, with the CAS number 1558787-04-4, is a synthetic organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, outlining its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₃₂N₂O₂
- Molecular Weight : 284.44 g/mol
- IUPAC Name : this compound
The compound features a tert-butyl group, a dimethylcyclohexyl moiety, and a carbamate linkage, which contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in biological systems:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Interaction : It can interact with various receptors on cell surfaces, influencing signaling pathways critical for cellular functions.
- Pathway Modulation : By altering the activity of key proteins or enzymes, it can affect biochemical pathways involved in disease processes.
Biological Activity and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound in neurodegenerative diseases and cancer research:
Anticancer Activity
In another context, compounds featuring similar functional groups have been studied for their anticancer properties. Research indicates that carbamate derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways linked to cell survival. This suggests that this compound may also possess similar anticancer activities.
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Neuroprotection | Inhibition of Aβ aggregation; protective effects on astrocytes |
Study B | Anticancer | Induction of apoptosis in cancer cell lines; modulation of survival pathways |
Comparative Analysis
When comparing this compound with other similar compounds, its unique structural features confer distinct biological activities. For example:
Compound | Unique Features | Biological Activity |
---|---|---|
tert-butyl N-{3-[(3,4-dimethylphenyl)amino]propyl}carbamate | Different aromatic substitution | Enhanced receptor binding affinity |
tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]butyl}carbamate | Longer alkyl chain | Increased lipophilicity affecting bioavailability |
Properties
Molecular Formula |
C16H32N2O2 |
---|---|
Molecular Weight |
284.44 g/mol |
IUPAC Name |
tert-butyl N-[3-[(3,4-dimethylcyclohexyl)amino]propyl]carbamate |
InChI |
InChI=1S/C16H32N2O2/c1-12-7-8-14(11-13(12)2)17-9-6-10-18-15(19)20-16(3,4)5/h12-14,17H,6-11H2,1-5H3,(H,18,19) |
InChI Key |
XCIRHOITTUMSKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)NCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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